2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in signaling pathways . The molecule comprises three key structural motifs:
Pyrazolo[3,4-d]pyrimidin-4-one core: Provides a planar heterocyclic system capable of hydrogen bonding and π-π stacking interactions.
3-(Trifluoromethyl)benzyl substituent: Attached at position 5 of the pyrimidine ring, this electron-withdrawing group enhances metabolic stability and influences lipophilicity .
2-(4-Fluorophenoxy)acetamide side chain: Linked via an ethyl spacer to the pyrazole nitrogen, the fluorophenoxy moiety contributes to solubility and target affinity .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F4N5O3/c24-17-4-6-18(7-5-17)35-13-20(33)28-8-9-32-21-19(11-30-32)22(34)31(14-29-21)12-15-2-1-3-16(10-15)23(25,26)27/h1-7,10-11,14H,8-9,12-13H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAIOLZVPQEXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 922847-14-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including its pharmacological profile, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.4 g/mol. Its structure includes a pyrazolo-pyrimidine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 922847-14-1 |
| Molecular Formula | C23H19F4N5O3 |
| Molecular Weight | 489.4 g/mol |
Antimicrobial Activity
Compounds containing fluorinated phenyl groups often exhibit enhanced antimicrobial properties. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain trifluoromethyl-substituted pyrazoles displayed MIC values as low as 0.125 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound may act by:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Interference with DNA Replication : The structural components suggest potential interaction with nucleic acids.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various pyrazolo-pyrimidine derivatives, including those structurally similar to our compound. The findings indicated that these compounds could significantly reduce tumor growth in xenograft models .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of fluorinated compounds, revealing that those with a trifluoromethyl group exhibited superior activity against a range of pathogens compared to non-fluorinated analogs . The research emphasized the importance of fluorine substitution in enhancing biological activity.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent . Research indicates that it may inhibit specific kinases involved in cancer progression, particularly polo-like kinase 1 (Plk1). Plk1 is often overexpressed in various cancers, making it a viable target for therapeutic intervention.
In preclinical studies, compounds similar to this have demonstrated the ability to disrupt mitotic progression in cancer cells, leading to cell cycle arrest and apoptosis. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly enhance anticancer efficacy.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor , particularly against phosphodiesterases (PDEs). PDEs are critical regulators of cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects.
For instance, related compounds have been shown to exhibit moderate inhibitory activity against PDE9A, which is implicated in several diseases including neurodegenerative disorders. By modulating PDE activity, this compound could potentially influence pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies:
- Mechanistic Insights:
- Clinical Relevance:
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substitutions on the benzyl group (position 5 of the pyrimidine) and the acetamide side chain. Key analogs and their differences are summarized below:
Key Findings from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The 3-(trifluoromethyl)benzyl group in the target compound enhances resistance to oxidative metabolism compared to 3-chlorobenzyl (weaker electron withdrawal) and 4-methylbenzyl (electron-donating) .
Acetamide Side Chain Modifications: 2-(4-Fluorophenoxy) (target) vs. 2-(2,4-dichlorophenoxy): Fluorine’s smaller size and higher electronegativity may improve pharmacokinetic profiles compared to dichloro analogs . Replacement of the phenoxy group with a trifluoromethylphenyl moiety () eliminates the ether oxygen, reducing hydrogen-bonding capacity .
Biological Implications :
- Analogs with 4-oxo-pyrazolo[3,4-d]pyrimidine cores are frequently associated with kinase inhibition (e.g., JAK2, BTK) due to ATP-binding site mimicry .
- The 3-(trifluoromethyl)benzyl group in the target compound may confer superior binding affinity in hydrophobic enzyme pockets compared to smaller substituents .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this pyrazolo[3,4-d]pyrimidine derivative, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with fluorophenoxy and trifluoromethylbenzyl groups. Key steps include:
- Nucleophilic substitution for introducing the 4-fluorophenoxy moiety (reagents: K₂CO₃ in DMF, 60–80°C) .
- Mitsunobu reaction or alkylation for coupling the trifluoromethylbenzyl group (reagents: DIAD, PPh₃, THF) .
- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophiles) and temperature to mitigate side reactions .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Core Techniques :
- NMR (¹H/¹³C, DEPT-135) to confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituents .
- HRMS (ESI-TOF) for molecular ion validation .
- X-ray crystallography (using SHELX for structure refinement) to resolve stereochemical ambiguities .
- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Q. How can researchers design initial biological activity screens for this compound?
- In Vitro Assays :
- Enzyme inhibition : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC against Gram+/Gram− bacteria, fungal strains) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) .
- Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s bioactivity?
- SAR Design :
- Substituent variation : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), or bulkier substituents at the benzyl position .
- Scaffold hopping : Replace pyrazolo[3,4-d]pyrimidine with pyrido[3,2-d]pyrimidine to assess core flexibility .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. What crystallographic strategies resolve challenges in determining this compound’s solid-state structure?
- Challenges : Crystal twinning, low diffraction quality due to flexible acetamide side chains .
- Solutions :
- Cryocooling (100 K) to improve crystal stability.
- SHELXL refinement with TWIN/BASF commands for twinned datasets .
- ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
Q. How can enzyme inhibition mechanisms be elucidated using kinetic and biophysical methods?
- Kinetic Studies :
- Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
- Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .
- Biophysical Validation :
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Key Metrics :
- Oral bioavailability : Plasma concentration-time profiles in rodent models (Cₘₐₓ, Tₘₐₓ, AUC) .
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .
Q. How should contradictory bioactivity data from different assay conditions be reconciled?
- Case Example : Discrepant IC₅₀ values in kinase assays due to ATP concentration variations.
- Resolution :
- Normalize data using Z’-factor for assay quality control.
- Validate with orthogonal assays (e.g., cellular phosphorylation via Western blot) .
- Statistical Tools : ANOVA with post-hoc Tukey tests to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
